Cas no 2137810-81-0 (2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro-)

2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro-, is a fluorinated tertiary amino alcohol with potential applications in organic synthesis and pharmaceutical intermediates. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry. The tertiary amine moiety provides a reactive site for further functionalization, while the hydroxyl group allows for derivatization or coordination chemistry. This compound’s unique structure may offer advantages in asymmetric synthesis or as a chiral auxiliary due to steric hindrance from the isopropyl groups. Its properties suggest utility in specialized reagents or catalysts where fluorine incorporation and steric control are critical.
2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro- structure
2137810-81-0 structure
Product name:2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro-
CAS No:2137810-81-0
MF:C11H22F3NO
MW:241.293694019318
CID:5278379

2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro-
    • Inchi: 1S/C11H22F3NO/c1-6-10(16,11(12,13)14)7-15(8(2)3)9(4)5/h8-9,16H,6-7H2,1-5H3
    • InChI Key: IDXXYKSCNSBMJT-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(CN(C(C)C)C(C)C)(O)CC

2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-694431-1.0g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
1g
$0.0 2023-06-07
Enamine
EN300-694431-5.0g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
5.0g
$3355.0 2023-03-10
Enamine
EN300-694431-2.5g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
2.5g
$2268.0 2023-03-10
Enamine
EN300-694431-10.0g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
10.0g
$4974.0 2023-03-10
Enamine
EN300-694431-0.1g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
0.1g
$1019.0 2023-03-10
Enamine
EN300-694431-0.05g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
0.05g
$972.0 2023-03-10
Enamine
EN300-694431-0.5g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
0.5g
$1111.0 2023-03-10
Enamine
EN300-694431-0.25g
2-{[bis(propan-2-yl)amino]methyl}-1,1,1-trifluorobutan-2-ol
2137810-81-0
0.25g
$1065.0 2023-03-10

2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro- Related Literature

Additional information on 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro-

Professional Introduction to Compound with CAS No. 2137810-81-0 and Product Name: 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro

The compound identified by the CAS number 2137810-81-0 and the product name 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro represents a fascinating molecule with significant potential in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains, including drug development and material science. The presence of multiple functional groups, such as the bis(1-methylethyl)amino moiety and the trifluoro substituent, imparts distinct chemical properties that make it a subject of intense study.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The trifluoro group in this molecule is particularly noteworthy, as it is known to influence the electronic properties and reactivity of the compound. This feature has made it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where such modifications can lead to improved drug efficacy and reduced side effects.

The bis(1-methylethyl)amino group adds another layer of complexity to this compound, contributing to its ability to form stable complexes with other molecules. This property is particularly useful in drug design, where such interactions can enhance binding affinity and selectivity. Recent studies have shown that compounds incorporating similar aminoalkyl groups exhibit promising results in modulating enzyme activity and receptor binding. For instance, derivatives of this class have been explored for their potential in treating neurological disorders by interacting with specific neurotransmitter receptors.

From a synthetic chemistry perspective, the preparation of 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro involves intricate multi-step reactions that require precise control over reaction conditions. The introduction of the trifluoro group often necessitates specialized methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules with greater ease, opening up new avenues for synthetic chemists. This compound serves as an excellent example of how functional group modifications can lead to novel materials with tailored properties.

The pharmaceutical industry has been particularly keen on exploring fluorinated compounds due to their favorable pharmacokinetic profiles. The trifluoro group is known to increase lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, fluorine atoms can influence the conformational flexibility of molecules, potentially leading to improved binding interactions with biological targets. In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors relevant to human health.

One of the most exciting applications of this compound lies in its potential use as an intermediate in the synthesis of more complex pharmaceuticals. The unique combination of functional groups makes it a versatile building block that can be modified further to produce novel therapeutic agents. Researchers are currently exploring its utility in developing treatments for conditions such as cancer and inflammatory diseases. The ability to fine-tune its properties through structural modifications offers a promising route toward discovering new drugs with improved efficacy and safety profiles.

The chemical behavior of 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro is also influenced by its solubility characteristics. The presence of polar functional groups like the aminoalkyl chains enhances its solubility in polar solvents, making it easier to handle in laboratory settings. This property is particularly important for pharmaceutical applications where solubility plays a crucial role in drug formulation and delivery.

In conclusion, the compound with CAS No. 2137810-81-0 and the product name 2-Butanol, 2-[[bis(1-methylethyl)amino]methyl]-1,1,1-trifluoro represents a significant advancement in chemical research with far-reaching implications for drug development and material science. Its unique structural features and functional groups make it a valuable asset for researchers seeking to develop innovative therapeutic agents. As our understanding of fluorinated compounds continues to grow, so too will the potential applications of this remarkable molecule.

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